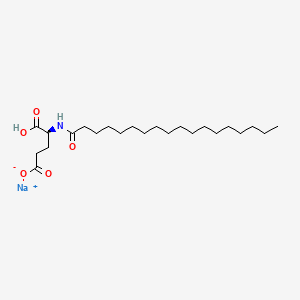

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt involves the reaction of stearic acid with L-glutamic acid. The reaction typically occurs under controlled conditions, where stearic acid is first converted to its activated form, such as stearoyl chloride, which then reacts with L-glutamic acid to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where stearic acid and L-glutamic acid are combined under specific conditions of temperature and pressure. The reaction is catalyzed by suitable agents to enhance the yield and purity of the product. The final product is then purified and converted to its monosodium salt form for various applications .

Análisis De Reacciones Químicas

Types of Reactions: L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield stearic acid and L-glutamic acid.

Esterification: It can react with alcohols to form esters.

Amidation: The compound can undergo amidation reactions to form amides.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.

Amidation: Involves the use of amines and suitable catalysts.

Major Products:

Hydrolysis: Stearic acid and L-glutamic acid.

Esterification: Esters of stearic acid and L-glutamic acid.

Amidation: Amides of stearic acid and L-glutamic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C23H43NNaO5

- Molecular Weight : 457.5 g/mol

- CAS Number : 38079-62-8

The compound is characterized by its unique structure that combines the properties of glutamic acid with long-chain fatty acids, enhancing its functionality in various applications.

Food Industry Applications

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt is primarily recognized for its role as a flavor enhancer and food additive. Its applications include:

- Flavor Enhancement : Used in processed foods to enhance umami flavor.

- Food Preservation : Acts as an antimicrobial agent, extending shelf life.

Table 1: Food Industry Applications

| Application Type | Description |

|---|---|

| Flavor Enhancer | Enhances umami taste in foods |

| Antimicrobial Agent | Extends shelf life of perishable goods |

| Nutritional Supplement | Used in formulations to improve nutritional value |

Pharmaceutical Applications

In the pharmaceutical sector, L-Glutamic acid serves multiple roles:

- Neurotransmitter Modulator : Functions as an excitatory neurotransmitter, influencing neuronal communication.

- Therapeutic Uses : Utilized to reduce blood ammonia levels in patients with hepatic encephalopathy.

Table 2: Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Neurotransmitter Modulator | Agonist at GLUR and NMDA receptors |

| Therapeutic Agent | Reduces blood ammonia levels |

Agricultural Applications

L-Glutamic acid is also applied in agriculture for its beneficial effects on plant growth and health:

- Soil Conditioner : Improves soil quality and nutrient availability.

- Plant Growth Regulator : Enhances growth rates and resistance to stress.

Table 3: Agricultural Applications

| Application Type | Description |

|---|---|

| Soil Conditioner | Improves nutrient availability |

| Plant Growth Regulator | Enhances growth rates under stress conditions |

Case Study 1: Neuroprotective Effects

Research has demonstrated that L-Glutamic acid can protect neurons from oxidative stress. In vitro studies showed significant neuroprotection in rat hippocampal slice cultures when treated with the compound post-spreading depression .

Case Study 2: Plant Growth Enhancement

A study on the application of L-Glutamic acid in rice cultivation indicated a marked increase in yield and resistance to drought conditions. The treated plants exhibited improved root development and nutrient uptake compared to control groups .

Safety and Regulatory Status

According to assessments conducted by regulatory bodies such as NICNAS (National Industrial Chemicals Notification and Assessment Scheme), this compound is classified with low toxicity levels when used appropriately in food and cosmetic applications .

Table 4: Safety Classification

| Hazard Classification | Hazard Statement |

|---|---|

| Skin Irritation (Category 2) | Causes skin irritation |

| Eye Irritation (Category 2A) | Causes serious eye irritation |

Mecanismo De Acción

The mechanism of action of L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt involves its ability to interact with both hydrophilic and hydrophobic substances. The stearic acid moiety provides hydrophobic interactions, while the glutamic acid moiety offers hydrophilic interactions. This dual nature allows the compound to stabilize emulsions by reducing surface tension between oil and water phases .

Comparación Con Compuestos Similares

Sodium lauroyl glutamate: Similar in structure but with a shorter fatty acid chain.

Sodium cocoyl glutamate: Derived from coconut fatty acids and glutamic acid.

Sodium myristoyl glutamate: Contains a myristic acid moiety instead of stearic acid.

Uniqueness: L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt is unique due to its long-chain stearic acid moiety, which provides enhanced emulsifying properties and stability in formulations compared to its shorter-chain counterparts .

Actividad Biológica

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt (CAS Number: 38517-23-6) is a derivative of glutamic acid known for its diverse biological activities. This compound has garnered attention in various fields, including neuroscience, toxicology, and cosmetic science. Below is a detailed examination of its biological activity, supported by relevant data and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C23H43NNaO5 |

| Molecular Weight | 457.5 g/mol |

| CAS Number | 38517-23-6 |

| Density | N/A |

| Boiling Point | 600.3 °C |

| Flash Point | 316.8 °C |

L-Glutamic acid acts primarily as an excitatory neurotransmitter , engaging with various glutamate receptors, including NMDA, AMPA, and kainate receptors. This interaction is crucial for synaptic plasticity and cognitive functions such as learning and memory . The compound also demonstrates neuroprotective properties by promoting neuronal growth and differentiation under specific conditions .

In Vitro Studies

- Apoptosis Induction : Research indicates that monosodium glutamate (MSG), a related compound, can induce apoptosis in human B cells, particularly affecting naïve B cells more than memory cells .

- Neuronal Growth : Low doses of L-glutamic acid have been shown to promote neuronal growth and differentiation in vitro studies, suggesting potential therapeutic applications in neurodegenerative diseases .

- Cytotoxicity : High concentrations can lead to cytotoxic effects, particularly on erythrocytes, indicating that the concentration of L-glutamic acid is critical for its biological activity .

In Vivo Studies

- Pancreatic Effects : Animal studies have shown that dietary consumption of MSG can reduce pancreatic β-cell mass and enhance fibrosis without affecting glucose homeostasis. These findings suggest potential implications for diabetes management .

- Reproductive Health : Chronic exposure to MSG has been linked to adverse effects on male reproductive health in Wistar rats, raising concerns about its impact on fertility .

- Neuroprotection in Epilepsy Models : In models of status epilepticus, L-glutamic acid has been implicated in neuronal damage; however, deficiencies in certain pathways can mitigate this damage .

Case Studies

A case study published in Heliyon highlighted that SREBP1 deficiency can diminish glutamate-mediated damage in hippocampal neurons during seizures, indicating a protective role of metabolic pathways against excitotoxicity .

Toxicological Profile

L-Glutamic acid, N-(1-oxooctadecyl)- monosodium salt exhibits low acute oral toxicity with an LD50 greater than 2000 mg/kg body weight in mice . Repeated exposure does not appear to cause significant adverse effects based on current assessments .

Cosmetic Industry

This compound serves as an anionic emulsifier and is utilized in cosmetic formulations due to its surfactant properties. It may enhance skin hydration and stability of formulations while being generally recognized as safe at recommended concentrations .

Pharmaceutical Potential

Given its neuroactive properties, L-glutamic acid derivatives are being explored for their potential use in treating neurological disorders such as Alzheimer's disease and epilepsy due to their ability to modulate neurotransmission and protect against excitotoxicity .

Propiedades

Número CAS |

38517-23-6 |

|---|---|

Fórmula molecular |

C23H43NO5.Na C23H43NNaO5 |

Peso molecular |

436.6 g/mol |

Nombre IUPAC |

sodium;(4S)-5-hydroxy-4-(octadecanoylamino)-5-oxopentanoate |

InChI |

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1 |

Clave InChI |

FTSXCFQXTFOYQH-BDQAORGHSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

38517-23-6 |

Pictogramas |

Irritant |

Secuencia |

E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.